molecular formula C13H18O B14683232 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene CAS No. 36795-08-1

2,3,4,5,6,7,8,9-Octahydro-1H-xanthene

Cat. No.: B14683232
CAS No.: 36795-08-1
M. Wt: 190.28 g/mol
InChI Key: JAVDXKIVTSIUCN-UHFFFAOYSA-N
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Description

2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is a chemical compound with the molecular formula C15H18 It is a saturated derivative of xanthene, characterized by the presence of a fully hydrogenated xanthene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene typically involves the hydrogenation of xanthene or its derivatives. One common method is the catalytic hydrogenation of xanthene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and ensuring consistent product quality. The use of advanced catalysts and process optimization techniques further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,9-Octahydro-1H-xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the xanthene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Formation of ketones or alcohols depending on the degree of oxidation.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives of this compound.

Scientific Research Applications

2,3,4,5,6,7,8,9-Octahydro-1H-xanthene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzocycloheptene: A structurally related compound with similar hydrogenated ring systems.

    Tetramethyl acetyloctahydronaphthalenes: Compounds with similar hydrogenated naphthalene structures.

    1H-3a,7-Methanoazulene: Another compound with a similar hydrogenated ring system.

Uniqueness

2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is unique due to its fully hydrogenated xanthene ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

36795-08-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,3,4,5,6,7,8,9-octahydro-1H-xanthene

InChI

InChI=1S/C13H18O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H2

InChI Key

JAVDXKIVTSIUCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC3=C(O2)CCCC3

Origin of Product

United States

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